1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Silicone elastomers Hydrosilylation Crosslink density

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (CAS 68082-23-5), also known as V3 or V3D3, is a cyclic vinylmethylsiloxane trimer. It is a key monomer and crosslinker for synthesizing functionalized polysiloxanes via ring-opening polymerization (ROP) and for fabricating organosilicate thin films via chemical vapor deposition (CVD).

Molecular Formula C9H18O3Si3
Molecular Weight 258.49 g/mol
CAS No. 68082-23-5
Cat. No. B7821157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
CAS68082-23-5
Molecular FormulaC9H18O3Si3
Molecular Weight258.49 g/mol
Structural Identifiers
SMILESC[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C=C)C=C
InChIInChI=1S/C9H18O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H,1-3H2,4-6H3
InChIKeyBVTLTBONLZSBJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3/V3D3) for Precision Silicone Synthesis and Low-k Dielectrics


1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (CAS 68082-23-5), also known as V3 or V3D3, is a cyclic vinylmethylsiloxane trimer [1]. It is a key monomer and crosslinker for synthesizing functionalized polysiloxanes via ring-opening polymerization (ROP) and for fabricating organosilicate thin films via chemical vapor deposition (CVD) [2][3]. Its unique cyclic structure with three pendent vinyl groups provides a high density of reactive sites, enabling precise control over polymer architecture and crosslink density, which is critical for applications requiring tailored mechanical, thermal, and dielectric properties [4].

Why 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane is Not Interchangeable with Other Cyclic Siloxanes


Direct substitution of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane with other vinyl-containing cyclosiloxanes, such as D2V or D4V, or with non-vinyl cyclics like D3 or D4, leads to unpredictable and often suboptimal material properties. The trimeric ring strain of V3 is distinct from tetrameric analogs, influencing ROP kinetics and monomer conversion [1]. The precise vinyl group density and distribution provided by the V3 monomer are essential for achieving targeted crosslink densities and network architectures [2]. Using a monomer with a different vinyl content or ring size fundamentally alters the resulting polymer's mechanical modulus, glass transition temperature, and dielectric constant, as shown in comparative studies of crosslinked networks and thin films [3][4].

Quantitative Performance Benchmarks for 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane vs. Key Comparators


V3 Polymer Enables Higher Crosslink Density and Lower Residual Si-H vs. D2V Polymer

When cross-linked with hydrogensiloxanes, polymers derived from V3 exhibit superior reaction efficiency compared to those from D2V. In a direct head-to-head comparison using FTIR spectroscopy, the V3 polymer system consistently demonstrated a lower amount of unreacted Si-H groups, indicating a higher degree of crosslinking. This effect was most pronounced when a tetrafunctional crosslinker (D4H) was used [1].

Silicone elastomers Hydrosilylation Crosslink density FTIR spectroscopy

V3 Exhibits Controlled/Living Ring-Opening Polymerization for Precise Molar Mass Control

The organocatalytic ring-opening polymerization of V3 proceeds in a controlled/living manner, enabling the synthesis of polysiloxanes with predictable number-average molecular weights (Mn) and exceptionally narrow polydispersities (Đ). This behavior is characteristic of strained cyclotrisiloxanes like V3 and contrasts with the more challenging controlled polymerization of less-strained cyclotetrasiloxanes (D4) [1].

Anionic polymerization Silicone synthesis Living polymerization Polydispersity control

pV3D3 Thin Films Exhibit Excellent Thermal Stability (99.25% Thickness Retention at 400°C)

Thin films deposited from V3D3 via pulsed-plasma CVD demonstrate exceptional thermal stability, a key requirement for back-end-of-line (BEOL) semiconductor processing. The films retained 99.25% of their original thickness after annealing at 400°C for 2 hours under nitrogen [1]. This performance meets the stringent thermal budget requirements for advanced integrated circuits.

Low-k dielectrics Thin films Thermal stability CVD

pV3D3 Films Achieve Low Dielectric Constant (k = 2.55-2.9) Comparable to Leading Low-k Materials

Organosilicate glass (OSG) films fabricated using V3D3 as a precursor achieve a dielectric constant (k) in the range of 2.55 to 2.9 after annealing [1][2]. This performance is competitive with other state-of-the-art low-k materials like carbon-doped silicon oxide (SiCOH, k ~ 2.7-3.0) and porous MSQ (methylsilsesquioxane, k ~ 2.2-2.8), while offering a potentially simpler deposition process.

Low-k dielectric Interconnect technology Dielectric constant CVD

Validated Application Scenarios for 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane


Synthesis of Precisely Controlled Functional Silicone Copolymers and Elastomers

Researchers requiring silicones with narrow molecular weight distributions (Đ as low as 1.03) and tailored functional group placement should use V3 as a monomer. Its ability to undergo controlled/living ROP [1] enables the synthesis of well-defined block copolymers and telechelic polymers for advanced applications in coatings, adhesives, and biomedical materials. Furthermore, the higher crosslink density achievable with V3-derived polymers compared to D2V polymers [2] makes it the preferred choice for formulating high-performance silicone elastomers and gels where enhanced mechanical strength and solvent resistance are required.

Fabrication of Thermally Robust Low-k Dielectric Thin Films for Advanced Semiconductors

Process engineers developing low-k dielectric layers for BEOL interconnect structures should consider V3D3 as a CVD precursor. The resulting pV3D3 films provide a desirable dielectric constant (k = 2.55-2.9) for reducing RC delay and power consumption, while also demonstrating the excellent thermal stability (99.25% thickness retention at 400°C) necessary to withstand subsequent high-temperature processing steps [3][4]. This combination of properties makes V3D3 a compelling candidate for next-generation microelectronics.

Creation of Highly Branched Silicone Architectures for Rheology Modification

V3 is a critical building block for synthesizing branched polysiloxanes with tunable rheological properties. Its use as a comonomer with D3 allows for the controlled introduction of reactive vinyl sites along the polymer backbone. These sites can be subsequently coupled via hydrosilylation to form highly branched structures, resulting in polymers with compact structures, increased solubility, and decreased solution and melt viscosity compared to their linear counterparts [5]. This is particularly valuable for formulating high-solids coatings, sealants, and personal care products where viscosity control is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.